(R)-AS-1

Oral bioavailability EAAT2 PAM In vivo efficacy

EAAT2 researchers face tools limited by poor oral bioavailability, slow transcriptional onset, or undefined stereochemistry. (R)-AS-1 resolves these gaps as the first stereochemically pure, orally bioavailable EAAT2 PAM with direct allosteric action. • EC50 = 11 nM, Emax = 251% within minutes • Oral ED50 = 40.3-83.5 mg/kg across MES, 6 Hz, PTZ & kindling models; protective index 5.7-11.7 • Chiral purity critical: (R)-enantiomer active, (S)-enantiomer inactive Supplied ≥95% purity with CoA.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
Cat. No. B10830933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-AS-1
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC1=CC=CC=C1)N2C(=O)CCC2=O
InChIInChI=1S/C14H16N2O3/c1-10(16-12(17)7-8-13(16)18)14(19)15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,19)/t10-/m1/s1
InChIKeyXVSYJYYNUSOPAQ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-AS-1: First-in-Class Oral EAAT2 PAM


(R)-AS-1 is a selective, orally bioavailable positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2/SLC1A2), which enhances glutamate uptake in vitro with an EC50 of 11 nM and an Emax of 251% [1]. It was developed as a first-in-class small-molecule PAM for EAAT2, demonstrating robust antiseizure activity in a broad range of in vivo epilepsy models [2].

Why (R)-AS-1 Is Irreplaceable


EAAT2 modulators vary substantially in their mechanism of action (allosteric potentiation vs. translational activation), oral bioavailability, in vivo efficacy, and safety margins. For instance, the translational activator LDN-212320 increases EAAT2 protein expression over hours (EC50 = 1.83 μM), whereas (R)-AS-1 directly enhances transporter function within minutes (EC50 = 11 nM) [1]. Moreover, the stereochemistry of the molecule is critical: the (R)-enantiomer is the active stereoisomer, while the (S)-enantiomer shows markedly reduced activity, underscoring that chiral purity is essential for reproducible biological effects [2]. These mechanistic and pharmacokinetic distinctions preclude simple interchangeability among in-class compounds.

Head-to-Head: (R)-AS-1 Comparator Data


Oral Bioavailability and Antiseizure Efficacy

(R)-AS-1 demonstrates robust oral antiseizure activity across multiple mouse models (MES, 6 Hz, scPTZ) with ED50 values ranging from 40.3 to 83.5 mg/kg, and a TD50 > 473.7 mg/kg in the rotarod test, yielding a protective index (PI) of 5.7–11.7 [1]. In contrast, the more potent EAAT2 PAM GT 949 (EC50 = 0.26 nM) lacks published oral bioavailability or in vivo efficacy data, and its high molecular weight (527.7 g/mol) suggests poor oral absorption [2]. Similarly, NA-014 (EC50 = 3 nM) and DA-023 (EC50 = 1 nM) are brain-penetrant when administered intraperitoneally but no oral bioavailability data are available [3][4].

Oral bioavailability EAAT2 PAM In vivo efficacy CNS drug discovery

Broad-Spectrum Antiseizure Protection & Safety Margin

Following intraperitoneal (i.p.) administration, (R)-AS-1 showed broad-spectrum protection in multiple acute seizure models with ED50 values of 14.7–42.0 mg/kg, and a TD50 > 500 mg/kg in the rotarod test, yielding protective indices (PI) of 12–34 across models [1]. Compared to reference antiseizure drugs (ASDs) like cannabidiol (CBD; PI ~1–3) and valproic acid (VPA; PI ~2–5), (R)-AS-1 provides a wider therapeutic window, exceeding the safety margin of all tested ASDs except levetiracetam (LEV) [2].

Antiseizure Protective index Therapeutic window Epilepsy models

Stereoselective Allosteric Modulation

(R)-AS-1 demonstrates stereoselective positive allosteric modulation of EAAT2, as evidenced by the significantly higher activity of the (R)-enantiomer compared to the (S)-enantiomer in glutamate uptake assays and in vivo seizure models [1]. The (S)-enantiomer shows markedly reduced antiseizure efficacy, highlighting the critical role of defined stereochemistry for biological activity [2].

Stereoselectivity Chiral pharmacology EAAT2 PAM Enantiomeric specificity

EAAT2 Selectivity Profile

(R)-AS-1 is selective for EAAT2 over EAAT1 and EAAT3, and shows no significant activity against a panel of 30 other ion channels, transporters, receptors, and enzymes, including targets of marketed antiseizure drugs [1]. In contrast, some EAAT2 modulators like LDN-212320 increase EAAT2 protein levels but also exhibit activity at other EAAT subtypes or lack comprehensive selectivity profiling [2].

Selectivity EAAT2 specificity Off-target screening CNS pharmacology

Brain Exposure and CNS Penetration

Following intraperitoneal (i.p.) administration at 100 mg/kg, (R)-AS-1 achieved a brain Cmax of 30.0 μg/g and a brain AUC0–∞ of 2813.0 μg·min/g, with a brain-to-serum AUC ratio of ~0.61 [1]. In contrast, the more potent EAAT2 PAM DA-023 (EC50 = 1 nM) exhibits poor brain penetration after i.p. administration at 10 mg/kg, with a brain Cmax of only 31.9 ng/mL and a brain-to-plasma concentration ratio of 0.54 at 1 h post-dose [2].

CNS penetration Brain exposure Pharmacokinetics Blood-brain barrier

(R)-AS-1 Applications in CNS Research


In Vivo Epilepsy Models

(R)-AS-1 is ideally suited for chronic oral dosing studies in rodent epilepsy models, including maximal electroshock (MES), 6 Hz psychomotor seizures, pentylenetetrazole (PTZ)-induced seizures, and drug-resistant amygdala kindling [1]. Its high protective index (PI 12–34 i.p.; 5.7–11.7 oral) allows researchers to dissect the role of EAAT2 enhancement without confounding motor impairment [2].

Mechanistic Studies of EAAT2 Modulation

The stereoselective PAM activity of (R)-AS-1 (EC50 = 11 nM, Emax = 251%) makes it a precise tool for investigating the structural and functional dynamics of EAAT2 allosteric potentiation [3]. Its selectivity over EAAT1/EAAT3 and lack of off-target activity ensure that observed effects can be confidently attributed to EAAT2 modulation [4].

Oral EAAT2 PAMs in Drug Discovery

As the only EAAT2 PAM with demonstrated oral antiseizure activity (oral ED50 = 40.3–83.5 mg/kg), (R)-AS-1 serves as a validated lead compound and reference standard for medicinal chemistry efforts aimed at developing orally bioavailable EAAT2 modulators [5].

Ex Vivo & In Vitro Glutamate Uptake Assays

(R)-AS-1 robustly enhances L-glutamate translocation by EAAT2 by ~250% without altering substrate affinity, as demonstrated in COS-7 cells and primary glia cultures [6]. This property enables precise quantification of glutamate uptake modulation in isolated cell systems and tissue preparations.

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